N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide
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Description
The compound “N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide” is an organic compound, likely containing an amide group (-CONH2) and an aniline group (C6H5NH2). The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable carboxylic acid or its derivative . The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure analysis would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions of the compound would depend on its specific structure. Generally, amides can undergo hydrolysis, reduction, and reactions with organolithium reagents . Anilines can undergo electrophilic aromatic substitution, oxidation, and reactions with nitrous acid .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined experimentally. Computational methods can also be used to predict these properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(N,3-dimethylanilino)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-6-14(17)15-9-10-16(3)13-8-5-7-12(2)11-13/h5,7-8,11H,9-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKNWRFJBCRMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN(C)C1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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